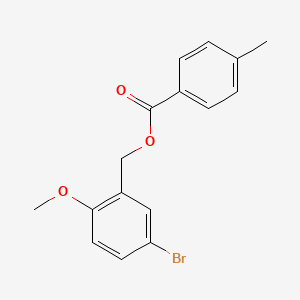

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate

Description

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIMWJODVKKLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with 4-methylbenzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Overview

3-(Pyrimidin-2-ylsulfanyl)propanoic acid is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in specific ways, making it a candidate for further research and application.

Pharmacological Applications

-

Muscarinic Acetylcholine Receptor Modulation :

- This compound has been investigated for its potential as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor. Studies show that it enhances receptor activity, which could have implications for treating conditions related to cholinergic signaling dysfunctions, such as bladder disorders .

-

Chemical Probes in Research :

- The compound has been utilized as a chemical probe for investigating the mechanisms of action of muscarinic receptors. Its ability to selectively modulate receptor activity makes it a valuable tool in pharmacological research, particularly in studies aimed at understanding receptor signaling pathways and their physiological roles .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(pyrimidin-2-ylsulfanyl)propanoic acid involves various chemical reactions that yield derivatives with enhanced biological activity. The structure-activity relationship studies indicate that specific modifications to the pyrimidine ring can significantly influence the compound's efficacy as a PAM .

Case Studies

- A notable study demonstrated that 3-(pyrimidin-2-ylsulfanyl)propanoic acid exhibited potent in vitro PAM activity, leading to increased contractile responses in isolated rat bladder tissues. This suggests its potential utility in developing treatments for urinary disorders .

Data Table: Pharmacokinetic Properties

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (ng·h/mL) | t1/2 (h) | CLtot (mL/min/kg) | Vdss (L/kg) | F (%) |

|---|---|---|---|---|---|---|---|---|

| Intravenous | 1 | — | — | 22000 | 7.8 | 0.8 | 0.38 | — |

| Oral | 1 | 934.0 | 6.0 | 13600 | — | — | — | 62 |

Overview

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate is another compound of interest within medicinal chemistry, particularly due to its potential applications in drug development and synthetic chemistry.

- Anticancer Potential :

- Synthetic Intermediate :

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the substituents on the aromatic rings influence the biological activity of this compound. Understanding these relationships helps chemists design more effective derivatives with enhanced properties .

Case Studies

- In one case study, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines, demonstrating significant activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12 |

| Derivative A | HeLa (Cervical Cancer) | 8 |

| Derivative B | MCF7 (Breast Cancer) | 15 |

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play a crucial role in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Methyl 5-Bromo-2-hydroxybenzoate

- Structure : Lacks the benzyl group; features a hydroxyl group at position 2 and bromine at position 5 on the benzoate ring.

- Crystallography: Crystallizes in the monoclinic P2₁ space group, with bond lengths and angles comparable to its isomer methyl 4-bromo-3-hydroxybenzoate .

Methyl 5-Bromo-4-chloro-2-methoxybenzoate

- Structure : Contains bromine (position 5), methoxy (position 2), and chlorine (position 4) on the benzoate ring.

- Synthesis : Prepared via methylation of 5-bromo-4-chloro-2-methoxybenzoic acid using K₂CO₃ and excess methyl iodide in acetone .

Methyl 4-Methoxybenzoate

Functional Group Variations

Sulfonamide Derivatives

- Example : Methyl 3-((5-bromo-2-methoxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate (6b) .

- Structure : Replaces the ester linkage with a sulfonamide group, introducing hydrogen-bonding and acidity differences.

- Impact: Sulfonamides often exhibit enhanced binding to biological targets (e.g., enzymes) due to their ability to act as hydrogen-bond donors/acceptors.

Metal Complexes

- Example : Bis(thiophene-2-aldoximato)tris(5-bromo-2-methoxyphenyl)antimony .

- Structure : Incorporates the 5-bromo-2-methoxyphenyl group into an antimony complex.

- Relevance : Highlights the versatility of the 5-bromo-2-methoxyphenyl moiety in coordination chemistry, though distinct from ester-based compounds.

Insights :

- The 4-methyl group on the benzoate ring (as in the target compound) is associated with reduced antioxidant activity compared to electron-withdrawing groups (e.g., Cl, NO₂) .

- The bromine and methoxy substituents on the benzyl moiety may confer unique pharmacological properties, though specific data are lacking.

Biological Activity

(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate, with the chemical formula CHBrO and CAS Number 331459-93-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring and two methoxy and methyl substituents, which may influence its biological properties. The presence of the bromine atom is significant for its interaction with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This interaction can be crucial in pathways related to disease processes.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent . -

Anticancer Properties :

Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis. The mechanism was linked to the modulation of apoptosis-related proteins . -

Anti-inflammatory Effects :

In a controlled experiment using animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential use in inflammatory diseases .

Q & A

Q. What are the primary synthetic routes for (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or Friedel-Crafts acylation. For example, esterification of 5-bromo-2-methoxybenzyl alcohol with 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions yields the target compound. Temperature control (0–25°C) and stoichiometric ratios (1:1.1 alcohol:acyl chloride) are critical to minimize side reactions like hydrolysis . Lewis acid catalysts (e.g., AlCl₃) may enhance acylation efficiency in Friedel-Crafts approaches, though competing bromine displacement must be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Key signals include the methoxy group (δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C), bromine-induced deshielding of adjacent aromatic protons (δ ~7.2–7.5 ppm), and ester carbonyl (δ ~167–170 ppm in ¹³C) .

- MS (ESI/HRMS): Molecular ion peaks at m/z 334.0 (M+H⁺) and isotopic patterns confirm bromine presence .

- IR: Ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure determination?

Single-crystal X-ray diffraction often reveals rotational disorder in the methoxy or methyl groups. Using SHELXL (v.2018/3) with anisotropic displacement parameters and PART instructions refines disordered moieties. For severe cases (e.g., overlapping electron density), TWIN/BASF commands or high-resolution data (≤0.8 Å) improve model accuracy. Comparative analysis with analogs (e.g., methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate) shows similar challenges, requiring iterative refinement .

Q. What strategies mitigate contradictory bioactivity data in cell-based assays involving this compound?

Discrepancies often arise from solvent residues (e.g., DMSO) or impurity interference. Purify the compound via flash chromatography (hexane:EtOAc, 4:1) and validate purity (>98%) by HPLC. For cytotoxicity assays, confirm solubility in assay buffers (e.g., PBS with 0.1% Tween-80) and test stability under incubation conditions (e.g., 37°C, 5% CO₂) using LC-MS . Positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) clarify potency variations .

Q. How does electronic modulation via substituents (Br, OMe, Me) influence reactivity in cross-coupling reactions?

The bromine atom at the 5-position enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). However, the electron-donating methoxy group reduces electrophilicity at the 2-position, necessitating higher temperatures (80–100°C) or microwave assistance (150°C, 30 min). Competitive debromination is minimized using Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos) .

Methodological Challenges and Solutions

Q. Why do ester hydrolysis rates vary significantly under basic vs. acidic conditions?

Hydrolysis in NaOH/MeOH (1 M, 60°C) proceeds via nucleophilic acyl substitution (SN2), yielding 5-bromo-2-methoxybenzyl alcohol and 4-methylbenzoic acid. In contrast, acidic conditions (H₂SO₄, reflux) follow an AAC2 mechanism, with protonation of the carbonyl oxygen accelerating cleavage. Kinetic studies (monitored by <sup>1</sup>H NMR) show pseudo-first-order rate constants (kobs) of 0.12 h⁻¹ (basic) vs. 0.45 h⁻¹ (acidic) .

Q. How to address low yields in multi-step syntheses involving this compound?

Key bottlenecks include bromine migration during esterification and competing elimination. Optimize stepwise protocols:

- Step 1: Protect the methoxy group as a silyl ether (TBSCl, imidazole) to prevent bromine displacement .

- Step 2: Esterify using DCC/DMAP in CH₂Cl₂ (0°C to RT, 12 h) for >85% yield .

- Step 3: Deprotect with TBAF/THF (quantitative) .

Comparative Reactivity Table

| Reaction Type | Conditions | Yield (%) | Key By-Products | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 72 | Debrominated ester | |

| Ester Hydrolysis | 1 M NaOH, MeOH, 60°C | 89 | 4-Methylbenzoic acid | |

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, RT, 6 h | 68 | Di-acylated product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.